Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a bromine atom, a nitro group, and a carboxylate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating and nitrating agents. One common method includes the bromination of 1-methyl-3-nitro-1H-pyrazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products Formed
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Reduction: Formation of 4-amino-1-methyl-3-nitro-1H-pyrazole-5-carboxylate.
Oxidation: Formation of 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Similar structure but lacks the bromine atom.
4-Bromo-3-methyl-1H-pyrazole: Similar structure but lacks the nitro and carboxylate groups.
1-Methyl-4-nitro-1H-pyrazole: Similar structure but lacks the bromine and carboxylate groups.
Uniqueness
Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the combination of bromine, nitro, and carboxylate ester groups, which confer distinct chemical reactivity and biological activity . This combination makes it a valuable compound for various synthetic and research applications.
Biological Activity
Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
This compound has the following chemical structure and properties:
- Molecular Formula : C6H6BrN3O4
- Molecular Weight : 232.04 g/mol
- CAS Number : 89607-12-5
The compound features a bromine atom and a nitro group, contributing to its reactivity and biological effects.
Antimicrobial Activity
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. This compound has been shown to inhibit bacterial growth effectively. The mechanism involves binding to copper ions, which are crucial for bacterial cell wall synthesis, thus preventing cell wall formation and leading to bacterial lysis .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has been evaluated for its anticancer potential. Studies show that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound induces apoptosis by enhancing caspase activity, which is crucial for programmed cell death .
Case Study: Apoptosis Induction in Cancer Cells
In a study involving MDA-MB-231 cells, treatment with this compound at concentrations of 10 µM resulted in a significant increase in caspase-3 activity (up to 57%), indicating effective apoptosis induction . Furthermore, cell cycle analysis revealed that the compound caused G0/G1 phase arrest, further supporting its potential as an anticancer agent.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. This compound exhibits inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with cellular macromolecules. The nitro group is believed to participate in redox reactions, while the bromine atom enhances electrophilicity, allowing for interactions with nucleophiles within cells.
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-5-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4/c1-9-4(6(11)14-2)3(7)5(8-9)10(12)13/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAHAZBITSGMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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